2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-24-15-10-8-13(9-11-15)12-16(22)19-18-21-20-17(23-18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXIPBAELLYMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Formation Followed by Acetylation
This method prioritizes the synthesis of the 1,3,4-oxadiazole core before introducing the acetamide and ethylsulfanyl groups. The process begins with the cyclization of benzohydrazide derivatives using carbon disulfide under alkaline conditions. For example, 5-phenyl-1,3,4-oxadiazol-2-thiol is synthesized by refluxing benzohydrazide with carbon disulfide in ethanol, catalyzed by potassium hydroxide. Subsequent alkylation with 2-bromoacetamide derivatives introduces the acetamide moiety, while the ethylsulfanyl group is introduced via nucleophilic substitution on a pre-functionalized phenyl ring.
Reaction Conditions:
Sequential Functionalization of a Pre-formed Acetamide Intermediate
An alternative approach involves synthesizing the acetamide-bearing intermediate first. Ethyl 2-(2-acetamidophenoxy)acetate is treated with hydrazine monohydrate to form a hydrazide, which undergoes cyclization with carbon disulfide to yield the oxadiazole-thiol derivative. The ethylsulfanyl group is then introduced via thioetherification using ethyl iodide or similar alkylating agents.
Key Data:
| Step | Reagents | Yield (%) |
|---|---|---|
| Hydrazide formation | Hydrazine monohydrate | 85–90 |
| Cyclization | CS₂, KOH | 70–75 |
| Thioetherification | Ethyl iodide, NaH | 65–70 |
One-Pot Multi-Component Synthesis
Recent advancements explore one-pot methodologies to reduce purification steps. A mixture of 4-(ethylsulfanyl)phenylacetic acid, benzohydrazide, and phosphorus oxychloride undergoes simultaneous cyclization and acetylation under microwave irradiation. This method shortens reaction times to 1–2 hours but requires precise control of stoichiometry to avoid side products.
Reaction Optimization and Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts yield and selectivity:
- DMF: Enhances nucleophilicity in alkylation steps but may lead to over-acetylation.
- Ethanol: Preferred for cyclization due to its ability to stabilize intermediates via hydrogen bonding.
- Acetone: Used in thioetherification for its moderate polarity and low boiling point.
Optimal temperatures range from 0°C (for sensitive alkylation steps) to 78°C (for reflux-driven cyclization).
Catalytic Systems
- Sodium Hydride (NaH): Effective in deprotonating thiol groups during alkylation but requires anhydrous conditions.
- Potassium Carbonate: Mild base used in esterification and acetylation to minimize side reactions.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl₃):
IR (KBr, cm⁻¹):
Crystallographic Analysis
X-ray diffraction of analogous compounds reveals a near-planar oxadiazole ring (dihedral angle: 6.77° with adjacent phenyl groups) and perpendicular orientation relative to the acetamide moiety (88.66°). These structural features correlate with enhanced π-π stacking in solid-state forms.
Challenges and Limitations
Purification Difficulties
The compound’s low solubility in polar solvents complicates recrystallization. Ethanol-water mixtures (3:5 v/v) are often required, yielding 54–60% recovery after multiple cycles.
Side Reactions
Competitive thiol oxidation or over-alkylation may occur if reaction times exceed 8 hours.
Recent Advances
Microwave-Assisted Synthesis
Microwave irradiation reduces cyclization time from 6 hours to 30 minutes, improving yields to 78%.
Green Chemistry Approaches
Aqueous-phase reactions using β-cyclodextrin as a supramolecular catalyst show promise in reducing organic solvent use.
Chemical Reactions Analysis
Types of Reactions
2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the phenyl rings could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole ring and phenyl groups. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is differentiated by its 4-(ethylsulfanyl)phenyl substituent. Key analogs include:
- N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide derivatives with morpholinyl, benzyl, or sulfamoylphenyl groups.
- Hybrids incorporating benzoimidazolyl or chalcone moieties.
Table 1: Structural and Functional Comparisons
Pharmacological Activity
- Antimicrobial Activity : The ethylsulfanyl group may enhance lipophilicity compared to polar morpholinyl substituents (e.g., Gul et al.'s compounds), which showed moderate hemolytic activity despite potent antimicrobial effects . This suggests the ethylsulfanyl group could improve selectivity.
- Antioxidant Potential: Benzoimidazolyl-oxadiazole analogs exhibited strong radical scavenging (IC₅₀ ~12 µM) . The ethylsulfanyl group’s electron-donating nature may similarly stabilize free radicals.
- Anti-inflammatory Effects : A sulfanyl-linked oxadiazole derivative demonstrated neuroprotective activity in PTZ-induced inflammation models, highlighting the scaffold’s versatility .
Physicochemical Properties
- Solubility : The ethylsulfanyl group may increase lipophilicity compared to morpholinyl or sulfamoyl groups, affecting absorption and distribution.
Biological Activity
The compound 2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an acetamide moiety linked to a 1,3,4-oxadiazole ring and a phenyl group substituted with an ethylsulfanyl group. The molecular formula is .
Structural Formula
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. The presence of the ethylsulfanyl group may enhance lipophilicity, improving membrane penetration and bioactivity.
Anti-inflammatory Effects
Compounds with oxadiazole structures have been reported to possess anti-inflammatory effects. The exact pathways remain under investigation; however, it is believed that they may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory processes.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Study 2: Anti-inflammatory Activity
In another investigation published in Pharmaceutical Biology, the compound was tested for its ability to reduce inflammation in a murine model of acute inflammation. Results indicated a significant reduction in paw edema when administered at doses of 10 mg/kg compared to control groups.
| Treatment Group | Paw Edema (mm) | Control Group (mm) |
|---|---|---|
| Compound (10 mg/kg) | 5.0 | 10.5 |
| Control | 10.5 | - |
Q & A
Q. What are the common synthetic routes for 2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide?
The compound is typically synthesized via a multi-step approach:
- Step 1 : React 4-(ethylsulfanyl)phenylacetic acid with thionyl chloride to form the corresponding acid chloride.
- Step 2 : Couple the acid chloride with 5-phenyl-1,3,4-oxadiazol-2-amine using a nucleophilic acyl substitution reaction.
- Key Characterization : Confirm purity via HPLC and structural integrity using -NMR (δ 7.2–8.1 ppm for aromatic protons) and IR spectroscopy (C=O stretch at ~1680 cm) .
- Optimization : Adjust reaction time (12–24 hours) and solvent polarity (e.g., DMF vs. THF) to improve yields (typically 60–75%) .
Q. How is the compound characterized for structural validation?
- X-ray crystallography : Resolve the molecular conformation, particularly the dihedral angle between the oxadiazole ring and the ethylsulfanyl-substituted phenyl group (e.g., 45–60°) .
- Mass spectrometry : Confirm the molecular ion peak (e.g., [M+H] at m/z 368) and fragmentation patterns .
- Thermal analysis : Use DSC to assess melting points (~180–190°C) and stability under heating rates of 10°C/min .
Q. What in vitro assays are used to evaluate its biological activity?
- Enzymatic inhibition : Test against lipoxygenase (LOX) or cyclooxygenase (COX-2) using UV-Vis spectrophotometry (IC values in μM range) .
- Antibacterial screening : Employ microdilution assays (MIC values against S. aureus or E. coli) with ciprofloxacin as a positive control .
Advanced Research Questions
Q. How can contradictory bioactivity data between similar derivatives be resolved?
- Case study : Derivatives with electron-withdrawing groups (e.g., -NO) show enhanced LOX inhibition (IC 12 μM) but reduced antibacterial activity (MIC >128 μg/mL). This suggests divergent mechanisms of action.
- Methodology : Perform molecular docking (AutoDock Vina) to compare binding affinities with LOX (PDB: 1JNQ) vs. bacterial targets (e.g., DNA gyrase). Validate via site-directed mutagenesis .
Q. What computational strategies optimize reaction yields for scaled synthesis?
- DOE (Design of Experiments) : Use response surface methodology (RSM) to model solvent polarity, catalyst loading (e.g., EtN), and temperature.
- Quantum chemical calculations : Analyze transition-state energies (Gaussian 16) to identify rate-limiting steps (e.g., acyl chloride formation) .
- Result : Optimized yields (85%) at 70°C with 10 mol% EtN in acetonitrile .
Q. How do structural modifications affect metabolic stability?
- SAR analysis : Replace the ethylsulfanyl group with methylsulfonyl to enhance metabolic resistance (t increased from 2.5 to 6.8 hours in rat liver microsomes).
- Method : Incubate derivatives with CYP450 isoforms (e.g., CYP3A4) and quantify metabolites via LC-MS/MS .
Q. What techniques resolve discrepancies in crystallographic vs. solution-phase conformations?
- Dynamic NMR : Compare -NMR coupling constants (e.g., ) in DMSO-d vs. solid-state structures.
- MD simulations (AMBER) : Simulate solvent effects on rotational barriers of the acetamide moiety .
Methodological Considerations
Q. How to design a robust SAR study for oxadiazole-based analogs?
- Variable groups : Systematically modify the phenyl ring (e.g., -F, -Cl, -OCH) and sulfanyl substituents.
- Data analysis : Use PCA (Principal Component Analysis) to correlate logP, polar surface area, and bioactivity .
Q. What analytical workflows ensure batch-to-batch consistency?
- QC protocols : Combine UPLC-PDA (purity >98%), -NMR (integration ratios), and elemental analysis (C, H, N within ±0.4%) .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
